(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Description
(1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is notable for its complex structure, which includes a bicyclic hexane ring fused with an adamantane derivative. It has garnered interest in various fields due to its potential therapeutic applications, particularly as an inhibitor of specific biological targets.
Properties
IUPAC Name |
(1R,3S,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-HLIYLWMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the adamantane derivative: This involves the functionalization of adamantane to introduce the hydroxy group.
Coupling reaction: The adamantane derivative is then coupled with an amino acid derivative to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the bicyclic hexane ring.
Final modifications: Introduction of the carbonitrile group and other necessary functional groups to complete the synthesis.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
(1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where inhibition of certain biological targets is beneficial.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. It acts by binding to these targets, inhibiting their activity, and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantane core structure but differ in their functional groups and overall structure.
Bicyclic hexane derivatives: These compounds have a similar bicyclic hexane ring but may lack the adamantane moiety or have different substituents.
The uniqueness of (1R,3S,5R)-2-(®-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile lies in its specific combination of functional groups and its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
